molecular formula C17H13FN2S B2608741 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine CAS No. 872630-31-4

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine

Cat. No.: B2608741
CAS No.: 872630-31-4
M. Wt: 296.36
InChI Key: YMMQBHWITNJRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is a useful research compound. Its molecular formula is C17H13FN2S and its molecular weight is 296.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine compounds evaluated for their antimicrobial activity. The structure of these compounds was confirmed by various spectroscopic methods, showcasing their potential in developing antimicrobial agents (Sareen et al., 2006).

Antitumor Activity

  • Fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives were prepared, demonstrating both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, suggesting their utility as dual antithrombotic compounds (Ilić et al., 2012).
  • Novel fluoro-substituted benzo[b]pyran compounds were synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Molecular Docking and Apoptosis Induction

  • A series of 5,6-diaryl-1,2,4-triazines hybrids bearing a 1,2,3-triazole linker were synthesized and evaluated for antiproliferative activity against selected cancer cell lines. Compound 11E, in particular, showed potent inhibitory effect and induced apoptosis through apoptosis-related proteins (Fu et al., 2017).

Antibacterial Agents

  • Synthesis of new fluorine-containing thiadiazolotriazinones showing promising antibacterial activities, highlighting the potential of fluorine and other pharmacophores in enhancing biological activity (Holla et al., 2003).

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-15-9-5-4-8-14(15)12-21-17-11-10-16(19-20-17)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMQBHWITNJRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.